Aegeline

Descripción general

Descripción

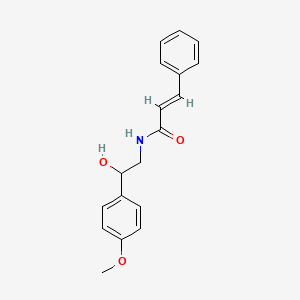

La Aegelina es un compuesto alcaloide-amida aislado de las hojas de la planta Aegle marmelos. Este compuesto ha ganado una atención significativa debido a sus diversas propiedades farmacológicas, que incluyen actividades antihiperglucémicas, antidislipidémicas, antiinflamatorias y antioxidantes .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La Aegelina se puede sintetizar a través de varias rutas químicas. Un método común implica la extracción de Aegelina de las hojas de Aegle marmelos utilizando solventes como metanol o etanol. El extracto se somete luego a técnicas cromatográficas para aislar la Aegelina .

Métodos de producción industrial: La producción industrial de Aegelina típicamente implica la extracción a gran escala de las hojas de Aegle marmelos. Las hojas se secan, se pulverizan y se someten a extracción con solventes. El extracto se purifica luego utilizando técnicas como la cromatografía líquida de alta resolución (HPLC) para obtener Aegelina pura .

Análisis De Reacciones Químicas

Extraction and Isolation Reactions

Aegeline’s extraction typically employs Soxhlet extraction using organic solvent mixtures. Studies report:

-

Hexane-acetone (6:4) and methanol as primary solvents for extracting this compound from dried Aegle marmelos leaves .

-

Column chromatography (hexane:ethyl acetate, 6.5:3.5) isolates pure this compound, confirmed via HPTLC (Rf = 0.24 at 250 nm) .

| Extraction Method | Solvent System | Key Output |

|---|---|---|

| Soxhlet | Hexane-acetone (6:4) | High this compound yield (~94% purity) |

| Column chromatography | Hexane:ethyl acetate | Single-spot isolation |

Structural Characterization Reactions

This compound’s structure is validated through spectroscopic and chromatographic techniques:

-

NMR Analysis :

-

Mass Spectrometry : High-resolution mass data confirm molecular formula (C₁₇H₂₁NO₃) .

| Technique | Key Observations |

|---|---|

| HPTLC | Rf = 0.24 (UV detection at 250 nm) |

| NMR | Structural confirmation via proton/carbon shifts |

| MS | Molecular ion peak at m/z 291 |

Enantiomer Separation

This compound’s chiral center necessitates enantiomeric resolution:

Biochemical Interactions

This compound engages in enzymatic and receptor interactions, as evidenced by:

-

MAO-A/B Inhibition :

-

β3-Adrenergic Receptor (β3-AR) Activation :

| Target | Interaction Type | Key Parameters |

|---|---|---|

| MAO-A | Hydrogen bonding | Tyr407 interaction (2.37 Å) |

| β3-AR | Agonism | EC₅₀ = 447 nM |

| iNOS | Hydrogen bonding | Leu264 interaction (1.93 Å) |

Pharmacological Reactions

This compound’s bioactivity is linked to its chemical reactivity:

Aplicaciones Científicas De Investigación

Antidiabetic Properties

Aegeline has been investigated for its role in managing diabetes through various mechanisms:

- β3-Adrenergic Receptor Agonism : this compound and its synthetic derivatives have shown promise as β3-AR agonists, which are crucial in enhancing insulin sensitivity and glucose tolerance. A study identified a synthetic mimic of this compound that improved insulin sensitivity in mice fed a high-fat diet, demonstrating significant metabolic benefits .

- Mechanism of Action : The compound activates the β3-AR pathway, inducing lipolysis and fatty acid oxidation, which are vital processes for maintaining glucose homeostasis .

Table 1: Summary of Antidiabetic Effects of this compound

Anticancer Activity

This compound exhibits notable anticancer properties, particularly against cervical cancer:

- In Vitro Studies : Research has shown that one of the enantiomers of this compound demonstrates superior cytotoxicity against HeLa cervical cancer cells compared to standard treatments like Paclitaxel .

- Mechanistic Insights : The compound's anticancer effects may be attributed to its ability to modulate pathways involved in cell proliferation and apoptosis, making it a candidate for further development as an anticancer agent .

Table 2: Anticancer Effects of this compound

| Study Reference | Cancer Type | Findings |

|---|---|---|

| Cervical | Superior activity against HeLa cells | |

| Pain/Depression | Reduced inflammatory markers linked to cancer progression |

Neuroprotective Effects

Recent studies have highlighted this compound's potential neuroprotective effects:

- Pain-Depression Model : In a study utilizing a reserpine-induced pain-depression model in mice, this compound treatment significantly alleviated symptoms associated with both conditions. It was found to reduce monoamine oxidase-A (MAO-A) activity and inflammatory cytokines, suggesting a protective effect against neurodegeneration .

- Molecular Interaction Studies : Molecular docking studies indicated that this compound binds effectively at active sites associated with neuroinflammation, further supporting its therapeutic potential in neurological disorders .

Table 3: Neuroprotective Effects of this compound

| Study Reference | Model Used | Findings |

|---|---|---|

| Reserpine-Induced Model | Reduced MAO-A activity and inflammatory markers | |

| Molecular Docking | Good binding interaction with neuroinflammation targets |

Pharmacological Profiles and Future Directions

The pharmacological profile of this compound indicates its multifaceted role in treating various diseases:

- Anti-inflammatory Properties : Beyond its antidiabetic and anticancer activities, this compound has shown anti-inflammatory effects that could be beneficial in treating chronic inflammatory diseases .

- Potential for Drug Development : Given its diverse applications, further research is warranted to fully elucidate the mechanisms by which this compound exerts its effects. This includes exploring its pharmacokinetics, optimal dosing regimens, and potential side effects.

Mecanismo De Acción

La Aegelina ejerce sus efectos a través de múltiples mecanismos:

Blancos moleculares: La Aegelina se dirige a varias vías moleculares, incluida la vía del factor nuclear kappa B (NFκB) y la vía del inflamasoma NLRP3.

Vías involucradas: Regula a la baja la expresión de citocinas proinflamatorias y enzimas como la óxido nítrico sintasa inducible (iNOS) y la ciclooxigenasa-2 (COX-2).

Compuestos similares:

Eugenol: Otro compuesto que se encuentra en Aegle marmelos con propiedades antiinflamatorias y antioxidantes.

Lupeol: Un triterpenoide con actividades antiinflamatorias y anticancerígenas.

Citronelal: Un monoterpenoide con propiedades antimicrobianas y antiinflamatorias.

Singularidad de la Aegelina: La Aegelina es única debido a su amplio espectro de actividades farmacológicas y su capacidad para modular múltiples vías moleculares. A diferencia de algunos compuestos similares, la Aegelina ha demostrado un potencial significativo en el tratamiento de trastornos metabólicos como la diabetes y la dislipidemia .

Comparación Con Compuestos Similares

Eugenol: Another compound found in Aegle marmelos with anti-inflammatory and antioxidant properties.

Lupeol: A triterpenoid with anti-inflammatory and anticancer activities.

Citronellal: A monoterpenoid with antimicrobial and anti-inflammatory properties.

Uniqueness of Aegeline: this compound is unique due to its broad spectrum of pharmacological activities and its ability to modulate multiple molecular pathways. Unlike some similar compounds, this compound has shown significant potential in treating metabolic disorders such as diabetes and dyslipidemia .

Actividad Biológica

Aegeline, a bioactive compound derived from the leaves of Aegle marmelos (commonly known as bael), has garnered attention for its potential therapeutic applications, particularly in the management of obesity and diabetes. This article delves into the pharmacological properties, mechanisms of action, and safety profile of this compound, supported by various studies and research findings.

This compound has been identified as a β3-adrenergic receptor (β3-AR) agonist, which plays a crucial role in lipolysis and energy expenditure. Recent studies have demonstrated that this compound and its synthetic derivatives can significantly improve insulin sensitivity and reduce insulin resistance. The compound activates the β3-AR pathway, leading to enhanced fatty acid oxidation and increased oxygen consumption in adipocytes .

Therapeutic Potential

- Anti-Diabetic Activity : this compound has shown promising results in preclinical models for its ability to lower blood glucose levels and improve metabolic parameters. For instance, a study involving high-fat diet-fed mice indicated that this compound administration improved glucose tolerance and insulin sensitivity .

- Anti-Obesity Effects : The compound has been incorporated into various weight loss supplements due to its purported ability to promote fat loss through enhanced metabolic rates. However, caution is warranted as some products containing this compound have been linked to adverse liver effects .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and elimination. In a study conducted on ND4 mice, this compound reached peak plasma concentration within 0.5 hours post-administration, with a half-life ranging from 1.2 to 1.7 hours depending on the dosage . The tissue distribution revealed significant concentrations in the liver, kidney, and brain shortly after administration.

| Parameter | 30 mg/kg Dose | 300 mg/kg Dose |

|---|---|---|

| Peak Plasma Time (Tmax) | 0.5 h | 0.5 h |

| Half-Life in Plasma | 1.4 h | 1.3 h |

| Half-Life in Liver | 1.2 h | 1.7 h |

Safety Profile

Despite its beneficial effects, the safety of this compound has come under scrutiny. Reports have linked the consumption of this compound-containing supplements to cases of acute liver failure . Regulatory bodies have raised concerns regarding its safety, particularly in high doses or when used without medical supervision.

Case Studies

Several case studies highlight both the efficacy and risks associated with this compound:

- A clinical evaluation indicated that synthetic mimics of this compound demonstrated significant β3-AR activity, leading to improved metabolic outcomes in insulin-resistant models .

- Conversely, a retrospective analysis of dietary supplements revealed multiple instances of liver toxicity associated with products containing this compound, prompting calls for stricter regulations on its use in over-the-counter formulations .

Propiedades

IUPAC Name |

(E)-N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-22-16-10-8-15(9-11-16)17(20)13-19-18(21)12-7-14-5-3-2-4-6-14/h2-12,17,20H,13H2,1H3,(H,19,21)/b12-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRFDENJATPJOKG-KPKJPENVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CNC(=O)C=CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(CNC(=O)/C=C/C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101318019 | |

| Record name | (±)-Aegeline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (±)-Aegeline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033435 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

456-12-2, 37791-13-2 | |

| Record name | (±)-Aegeline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=456-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aegeline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (±)-Aegeline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AEGELINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60T59LN3SG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (±)-Aegeline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033435 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

176 °C | |

| Record name | (±)-Aegeline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033435 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.